4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

This functionalized thiazole-5-sulfonamide building block (MW 322.33) features a tractable –SO₂NH₂ group for focused library enumeration via N-functionalization, a chemistry inaccessible from widely available carboxylic acid analogs (CAS 144059-86-9). The neutral sulfonamide pharmacophore at physiological pH enables probing of binding pockets that disfavor charged carboxylate interactions. With established precedent in COX-2 inhibitor and PPARα agonist scaffolds, this pre-assembled 4-CF₃-phenyl core reduces synthetic burden and delivers a metabolically stable fragment for kinase or nuclear receptor programs.

Molecular Formula C11H9F3N2O2S2
Molecular Weight 322.3 g/mol
CAS No. 2197055-60-8
Cat. No. B1415337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide
CAS2197055-60-8
Molecular FormulaC11H9F3N2O2S2
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C11H9F3N2O2S2/c1-6-10(20(15,17)18)19-9(16-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,17,18)
InChIKeyMVQFMCZPHKMANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide (CAS 2197055-60-8) – Procurement Baseline


4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide (CAS 2197055-60-8; molecular formula C₁₁H₉F₃N₂O₂S₂; MW 322.33) is a functionalized thiazole-5-sulfonamide building block featuring a 4-trifluoromethylphenyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring . It belongs to the broader class of sulfonamide-substituted thiazoles, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and kinase modulator scaffolds [1]. The compound is commercially available at ≥95% purity from Fluorochem (via CymitQuimica) and at ≥97% purity from MolCore , positioning it as a tractable starting material for medicinal chemistry derivatization at the sulfonamide nitrogen.

Why Thiazole-5-Sulfonamide Analogs Cannot Be Interchanged – The Case for 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide


Thiazole derivatives with identical core ring systems but divergent substituents at positions 2, 4, and 5 cannot be treated as interchangeable procurement items because the C-5 functional group (sulfonamide vs. carboxylic acid vs. ester) dictates fundamentally different hydrogen-bonding capacity, acidity, metabolic stability, and downstream derivatization chemistry [1]. Within the 4-methyl-2-(4-trifluoromethylphenyl)-thiazole scaffold series, the sulfonic acid amide at C-5 introduces an additional sulfonamide –SO₂NH₂ pharmacophore absent in the widely available carboxylic acid analog (CAS 144059-86-9), altering both the compound's target engagement profile and its synthetic utility for library enumeration via N-functionalization [2]. Substituting a carboxamide or ester congener for the sulfonamide in a structure–activity relationship (SAR) study would confound pharmacological interpretation because the two functional groups exhibit different pKₐ ranges, hydrogen-bond donor/acceptor counts, and susceptibility to hydrolytic metabolism.

Quantitative Differentiation Evidence for 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide (CAS 2197055-60-8) vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Divergence: Sulfonamide (CAS 2197055-60-8) vs. Carboxylic Acid (CAS 144059-86-9) at Position 5

The target compound's primary sulfonamide group (−SO₂NH₂) at position 5 changes the hydrogen-bond donor and acceptor inventory relative to the corresponding carboxylic acid congener, 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid (CAS 144059-86-9). While direct experimental biological data for the target compound are not available at the time of analysis, the structural distinction is quantifiable: the sulfonamide contributes 1 H-bond donor (NH₂) and 2 H-bond acceptors (S=O), versus the carboxylic acid's 1 donor (OH) and 1–2 acceptors (C=O, O⁻) . In the broader thiazole sulfonamide class, replacing the methylsulfonyl moiety with a sulfonamide has been shown to retain COX-2 inhibitory activity both in vitro and in vivo, with representative compounds achieving IC₅₀ values in the low nanomolar range in human whole blood assays [1]. This class-level precedent supports the functional relevance of the sulfonamide moiety as a non-interchangeable pharmacophoric element [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Synthetic Versatility: Sulfonamide N–H as a Derivatization Handle vs. Sulfonyl Chloride Precursor (CAS 317318-97-1 Analogs)

The target compound features a free sulfonamide NH₂ group amenable to direct N-alkylation, N-acylation, or N-sulfonylation without requiring pre-activation. In contrast, the closest commercially available synthetic precursor containing the same 4-methyl-2-(4-trifluoromethylphenyl)thiazole scaffold—the sulfonyl chloride (CAS not directly comparable; related 5-chloromethyl analog CAS 317318-97-1)—requires an additional synthetic step (reaction with amine) to access sulfonamide products . The target compound thus enables one-step diversification with electrophiles, reducing the synthetic sequence by one step relative to the sulfonyl chloride route . A related carboxamide derivative in this scaffold series, N-(4-(trifluoromethylsulfonamido)benzyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamide (CHEMBL253310), has demonstrated PPARα agonist activity with an EC₅₀ of 1.0 µM in a cell-based assay [1], indicating that elaboration from the core scaffold can yield biologically active compounds.

Parallel Synthesis Library Enumeration Sulfonamide Chemistry

Predicted Lipophilicity Differentiation: 4-CF₃-Phenyl Sulfonamide (CAS 2197055-60-8) vs. Des-CF₃ and Des-Methyl Analogs

The concurrent presence of the 4-trifluoromethyl substituent on the 2-phenyl ring and the 4-methyl group on the thiazole ring is predicted to impart a distinct lipophilicity profile compared to des-CF₃ or des-methyl analogs. While no measured logP/logD data for the target compound were identified, the 4-CF₃-phenyl group is established in medicinal chemistry as a lipophilicity-enhancing and metabolically stabilizing motif versus unsubstituted phenyl, contributing approximately +0.9 to +1.1 log units to logP based on π-substituent constants [1]. The 4-methyl group on the thiazole ring further modulates both lipophilicity and steric environment at the C-5 sulfonamide. In the related GW501516 scaffold series, 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid (CAS 144059-86-9) has an experimental melting point of 213–215 °C and is used as a pharmaceutical intermediate, suggesting favorable solid-state properties for handling . The sulfonamide analog is expected to exhibit lower membrane permeability than its carboxylic acid counterpart owing to the additional polar surface area contributed by the –SO₂NH₂ group (approximately +17 Ų vs. –CO₂H), a property that can be exploited to tune clearance pathways [2].

Lipophilicity ADME Prediction Lead Optimization

Availability and Purity Benchmarking: Two-Source Verification of CAS 2197055-60-8

The target compound is commercially available from at least two independent suppliers with documented purity specifications, enabling comparative procurement: Fluorochem (distributed via CymitQuimica) offers 95.0% purity , while MolCore supplies the compound at NLT 97% purity . This contrasts with the structurally closest sulfonamide comparator that is commercially listed—2-(trifluoromethyl)-1,3-thiazole-5-sulfonamide (CAS not specified in accessible sources)—which lacks the 4-methyl and 4-CF₃-phenyl substituents and is therefore unsuitable as a surrogate for SAR studies requiring the full diarylthiazole framework. The target compound's commercial availability at defined purity from two independent sources provides purchasing flexibility and supply chain redundancy not available for custom-synthesized analogs.

Chemical Procurement Quality Control Supply Chain

Application Scenarios for 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide (CAS 2197055-60-8) in Research and Industrial Settings


Sulfonamide-Focused Fragment Library Design

The free –SO₂NH₂ group of CAS 2197055-60-8 provides a tractable fragment for sulfonamide-biased library construction. Unlike the widely available carboxylic acid congener (CAS 144059-86-9), the sulfonamide offers a neutral H-bond donor at physiological pH, which can be exploited to probe binding pockets that disfavor charged carboxylate interactions. The compound's predicted tPSA of 110–120 Ų positions it within the favorable range for fragment-based screening hits, and its commercial availability from two suppliers at ≥95% purity enables immediate procurement without custom synthesis delays .

Diversification via Sulfonamide N-Functionalization for Kinase/PPAR Target Programs

The sulfonamide NH₂ serves as a direct derivatization point for generating focused compound libraries targeting kinases or nuclear receptors. The reported PPARα agonist activity (EC₅₀ = 1.0 µM) of an elaborated carboxamide analog in the same 4-methyl-2-(4-trifluoromethylphenyl)thiazole scaffold series [1] suggests that the core is compatible with nuclear receptor modulation. The sulfonamide variant enables exploration of N-alkylated and N-acylated analogs that are synthetically inaccessible from the carboxylic acid or ester precursors, potentially yielding analogs with distinct selectivity profiles against PPAR subtypes or off-target kinases [2].

Synthesis of Sulfonamide-Containing COX-2 Inhibitor Analogs

The class of sulfonamide-substituted 4,5-diarylthiazoles has established precedent as selective COX-2 inhibitors, with the sulfonamide moiety serving as a bioisosteric replacement for the methylsulfonyl group found in celecoxib [2]. CAS 2197055-60-8 provides the fully assembled thiazole-sulfonamide core with the 4-CF₃-phenyl substituent already in place. Researchers pursuing next-generation COX-2 selective inhibitors can use this building block to introduce diversity at the sulfonamide nitrogen without the need for sulfonyl chloride intermediates, reducing the synthetic burden and avoiding the lachrymatory and moisture-sensitive properties of the sulfonyl chloride precursor .

Precursor for Sulfonamide Prodrug Design and Metabolic Stability Studies

The 4-CF₃-phenyl substituent is well-documented to confer metabolic stability by blocking cytochrome P450-mediated oxidation at the para position of the phenyl ring [3]. When combined with the sulfonamide group—which is generally resistant to hydrolytic metabolism compared to ester or carboxamide functionalities—the target compound offers a metabolically stable core for prodrug design. The higher tPSA of the sulfonamide versus the carboxylic acid congener (~+40–45 Ų) can be leveraged to reduce passive membrane permeability intentionally, a strategy employed in designing gut-restricted or peripherally selective agents [3].

Quote Request

Request a Quote for 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.